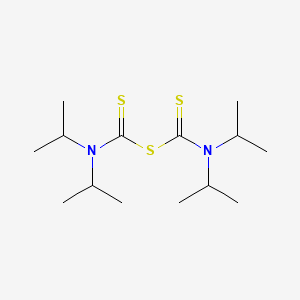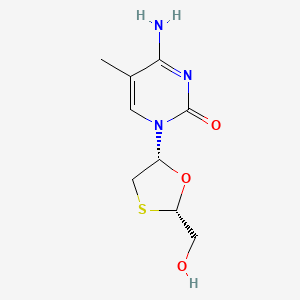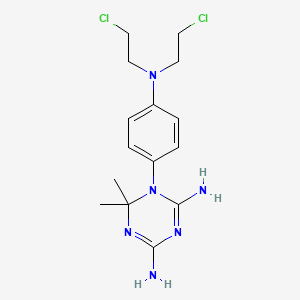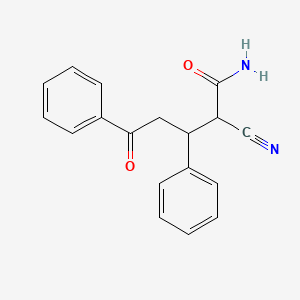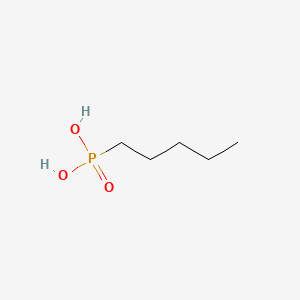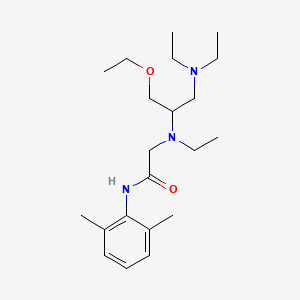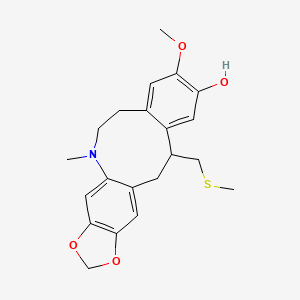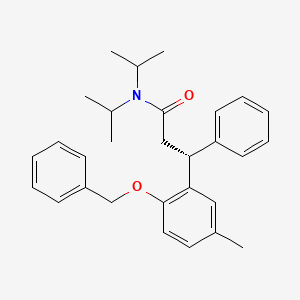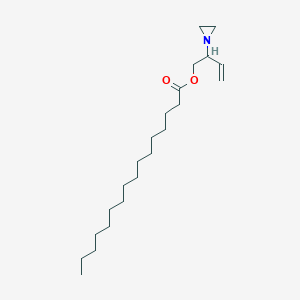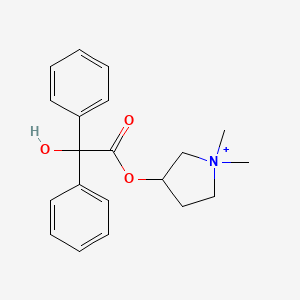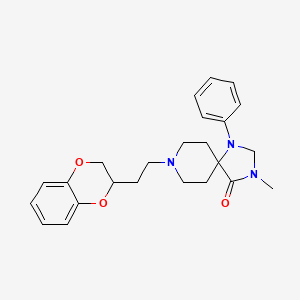
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate: is a chemical compound with the molecular formula C10H14Cl3NOS It is known for its unique structure, which includes a trichlorophenyl group and a diethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with diethylcarbamothioyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate
- O-(2,4,5-trichlorophenyl) N,N-diethyldiamidothiophosphate
- O-(2,4,5-trichlorophenyl) N,N-diphenyldiamidothiophosphate
Uniqueness: O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate stands out due to its specific combination of the trichlorophenyl group and the diethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Propriétés
Numéro CAS |
22764-81-4 |
|---|---|
Formule moléculaire |
C11H12Cl3NOS |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H12Cl3NOS/c1-3-15(4-2)11(17)16-10-6-8(13)7(12)5-9(10)14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QQBXAKQJAJFIJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


